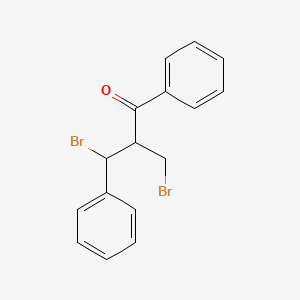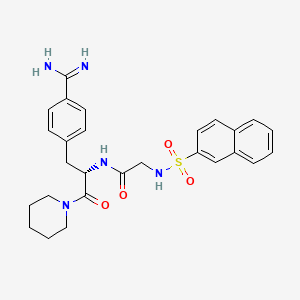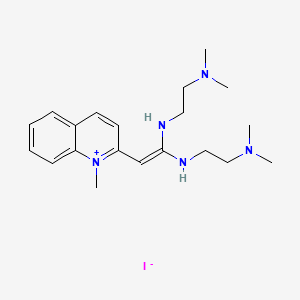
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide is a complex organic compound known for its unique chemical structure and properties. This compound features a quinolinium core with multiple dimethylaminoethyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with dimethylaminoethyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce reduced quinolinium derivatives.
科学研究应用
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s dimethylaminoethyl groups facilitate binding to specific sites, leading to various biochemical effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl ether
- N,N-Dimethylaminoethyl chloride
Uniqueness
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide is unique due to its quinolinium core and multiple dimethylaminoethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
104664-35-9 |
|---|---|
分子式 |
C20H32IN5 |
分子量 |
469.4 g/mol |
IUPAC 名称 |
1-N,1-N'-bis[2-(dimethylamino)ethyl]-2-(1-methylquinolin-1-ium-2-yl)ethene-1,1-diamine;iodide |
InChI |
InChI=1S/C20H31N5.HI/c1-23(2)14-12-21-20(22-13-15-24(3)4)16-18-11-10-17-8-6-7-9-19(17)25(18)5;/h6-11,16H,12-15H2,1-5H3,(H,21,22);1H |
InChI 键 |
ANPFLKYDEBRTSM-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=C(NCCN(C)C)NCCN(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



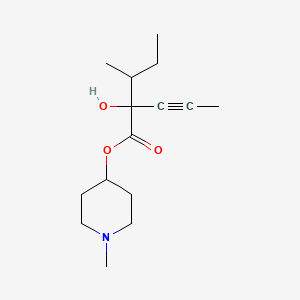
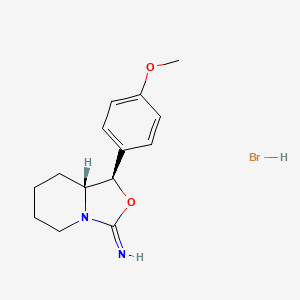
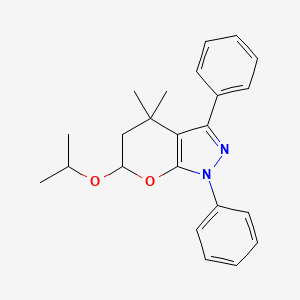
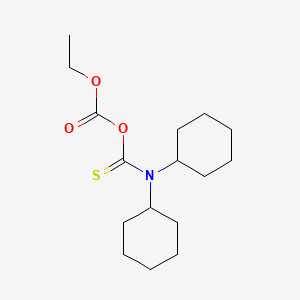
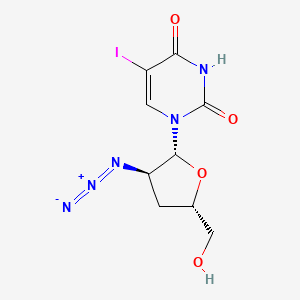

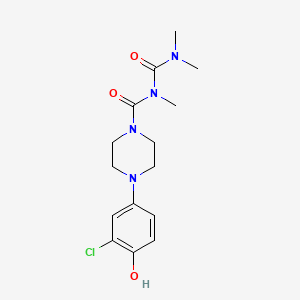
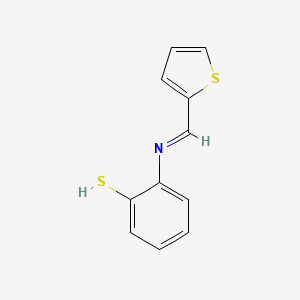

![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

